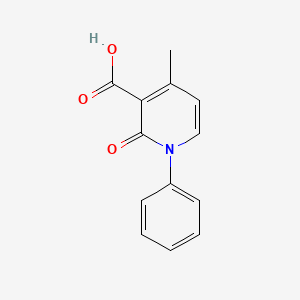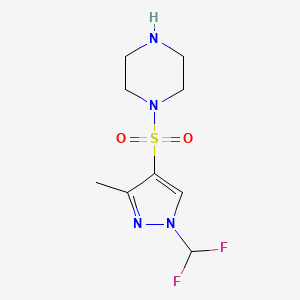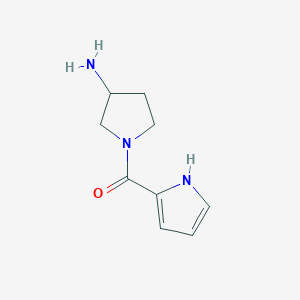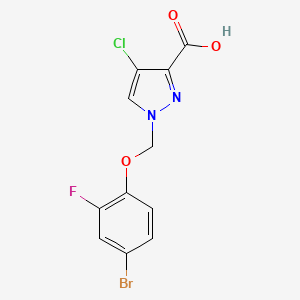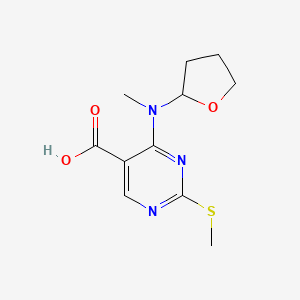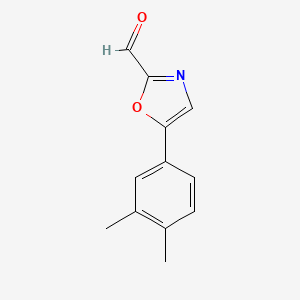
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is part of the oxazole family, which is known for its aromatic five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(3,4-Dimethylphenyl)oxazole-2-carboxylic acid.
Reduction: 5-(3,4-Dimethylphenyl)oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-Dimethylphenyl)oxazole-2-carboxylic acid
- 5-(3,4-Dimethylphenyl)oxazole-2-methanol
- 5-(3,4-Dimethylphenyl)oxazole-2-nitrile
Uniqueness
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-(3,4-dimethylphenyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)11-6-13-12(7-14)15-11/h3-7H,1-2H3 |
Clave InChI |
BOLOCMNQMRDTNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CN=C(O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


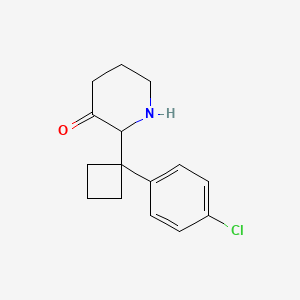
![11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B11814522.png)



![3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester](/img/structure/B11814538.png)
